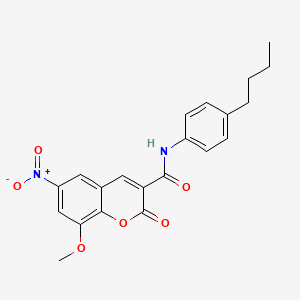
N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as BMN-673, is a novel poly (ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors have shown promising results in treating various types of cancer, including breast, ovarian, and prostate cancer. BMN-673 is a potential drug candidate that has been extensively studied for its therapeutic potential.
Mecanismo De Acción
N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide works by selectively inhibiting the activity of PARP enzymes. PARP enzymes are involved in the repair of DNA damage through the base excision repair (BER) pathway. When DNA is damaged, PARP enzymes are activated to repair the damage. N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide binds to the active site of PARP enzymes, preventing them from repairing damaged DNA. This leads to the accumulation of DNA damage, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to have several biochemical and physiological effects. It selectively inhibits the activity of PARP enzymes, leading to the accumulation of DNA damage and ultimately resulting in the death of cancer cells. N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has also been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy. Additionally, N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to have a low toxicity profile, making it a promising drug candidate for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high selectivity for PARP enzymes. This allows for the specific inhibition of PARP activity, without affecting other cellular processes. Additionally, N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has been shown to have a low toxicity profile, making it a safe drug candidate for lab experiments. However, one of the limitations of using N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide in lab experiments is its high cost, which may limit its accessibility to researchers.
Direcciones Futuras
There are several future directions for the study of N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide. One potential direction is the development of combination therapies that incorporate N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide with other drugs, such as radiation therapy and chemotherapy. Another potential direction is the study of N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide in other types of cancer, such as lung and pancreatic cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide and to optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells, particularly in breast, ovarian, and prostate cancers. N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide works by inhibiting the activity of PARP enzymes, which play a crucial role in repairing damaged DNA. By inhibiting PARP activity, N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide prevents cancer cells from repairing damaged DNA, leading to their death.
Propiedades
IUPAC Name |
N-(4-butylphenyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-3-4-5-13-6-8-15(9-7-13)22-20(24)17-11-14-10-16(23(26)27)12-18(28-2)19(14)29-21(17)25/h6-12H,3-5H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLTTZGQCRIGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4758720.png)
![3-(2-chloropyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4758726.png)
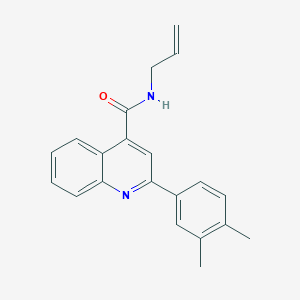
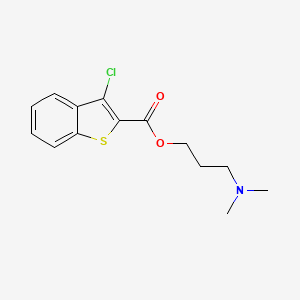
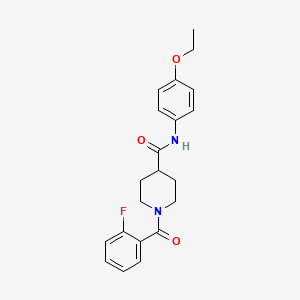
![3-[(3-ethyl-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B4758760.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B4758765.png)
![ethyl 4-{[({2-[(4-methylphenyl)thio]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4758768.png)
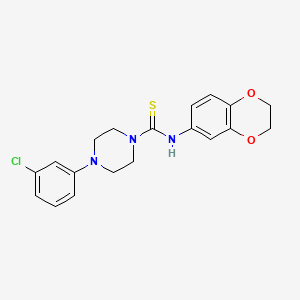
![6-(3-chlorobenzyl)-2-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4758788.png)
![N-(3,4-dimethoxyphenyl)-2-[(3-methyl-1-benzofuran-2-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B4758799.png)
![4-[3-(2,4-dichlorophenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4758814.png)
![N-(5-chloro-2-methylphenyl)-N-[1-methyl-2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4758821.png)
![N-(5-methyl-1,3-thiazol-2-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4758823.png)